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molecular formula C11H13ClO B8643324 3-methyl-2-phenylbutanoyl chloride

3-methyl-2-phenylbutanoyl chloride

Cat. No. B8643324
M. Wt: 196.67 g/mol
InChI Key: HHZACHCTBBRYEB-UHFFFAOYSA-N
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Patent
US07138529B2

Procedure details

To a stirred solution of 3-methyl-2-phenylbutyric acid (891 mg; 5.0 mmol) and a catalytic amount of dry dimethylformamide (ca. 10 uL) in 10 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (0.65 mL; 7.5 mmol) dropwise. After 1 hour, the mixture was concentrated in vacuo and used immediately for Step 2.
Quantity
891 mg
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:4](O)=[O:5].CN(C)C=O.C(Cl)(=O)C([Cl:22])=O>C(Cl)Cl>[CH3:1][CH:2]([CH3:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:4]([Cl:22])=[O:5]

Inputs

Step One
Name
Quantity
891 mg
Type
reactant
Smiles
CC(C(C(=O)O)C1=CC=CC=C1)C
Name
Quantity
10 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(C(=O)Cl)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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